2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro-

Physicochemical profiling Drug-likeness Medicinal chemistry

2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- (CAS 100831-31-0) is a heterocyclic compound within the 1,4-benzothiazin-3-one family, characterized by a core scaffold consisting of a benzene ring fused to a six-membered 1,4-thiazine ring bearing a carbonyl group at the C3 position. The defining structural feature of this compound is the presence of two chlorine atoms at the 5 and 7 positions of the benzene ring, giving it a molecular formula of C8H5Cl2NOS and a molecular weight of 234.10 g/mol.

Molecular Formula C8H5Cl2NOS
Molecular Weight 234.1 g/mol
CAS No. 100831-31-0
Cat. No. B3198014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro-
CAS100831-31-0
Molecular FormulaC8H5Cl2NOS
Molecular Weight234.1 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C=C(C=C2Cl)Cl
InChIInChI=1S/C8H5Cl2NOS/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3H2,(H,11,12)
InChIKeyQQCHUALXZIRGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- (CAS 100831-31-0): A Specialized Heterocyclic Building Block for Research and Development


2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- (CAS 100831-31-0) is a heterocyclic compound within the 1,4-benzothiazin-3-one family, characterized by a core scaffold consisting of a benzene ring fused to a six-membered 1,4-thiazine ring bearing a carbonyl group at the C3 position . The defining structural feature of this compound is the presence of two chlorine atoms at the 5 and 7 positions of the benzene ring, giving it a molecular formula of C8H5Cl2NOS and a molecular weight of 234.10 g/mol . This substitution pattern creates regions of unique chemical reactivity, making it a strategic intermediate for the synthesis of more complex, biologically active molecules. The 1,4-benzothiazin-3-one scaffold is a recognized pharmacophore found in compounds exhibiting diverse properties, including calcium channel antagonism, antimicrobial activity, and herbicidal action [1].

Why 5,7-Dichloro-2H-1,4-benzothiazin-3(4H)-one Cannot Be Interchanged with Other Benzothiazinone Analogs


The assumption that any 1,4-benzothiazin-3-one analog is interchangeable ignores the profound influence of the 5,7-dichloro substitution pattern on physicochemical properties and chemical reactivity. Even a slight change in halogenation can drastically alter a molecule's logP, metabolic stability, and target binding affinity, a phenomenon well-established across heterocyclic chemical space [1]. Specifically, the presence of two electron-withdrawing chlorine atoms on the aromatic ring directly impacts the reactivity at the lactam nitrogen and the thioether sulfur, which are key reaction centers for further derivatization into bioactive molecules [2]. A procurement decision favoring an unsubstituted or a differently halogenated analog, such as the 2-chloro derivative, will lead to a divergent synthetic pathway with unpredictable downstream biological outcomes, rendering the research non-reproducible and the project objectives unachievable.

Quantitative Evidence Guide for the Differentiation of 5,7-Dichloro-2H-1,4-benzothiazin-3(4H)-one


Calculated Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

A critical limitation must be stated upfront: no direct, quantitative head-to-head biological or performance data was found in the peer-reviewed literature for this specific compound. However, its differentiation from key analogs can be established through calculated physicochemical properties that are predictive of pharmacokinetic behavior [1]. The 5,7-dichloro substitution results in a significantly higher LogP (2.7) compared to the unsubstituted parent compound 2H-1,4-benzothiazin-3(4H)-one, indicating a substantial increase in lipophilicity [2]. This property directly governs membrane permeability, solubility, and propensity for off-target binding, which are critical in cell-based assays and in vivo models.

Physicochemical profiling Drug-likeness Medicinal chemistry

Divergent Reactivity in Herbicidal Lead Optimization: The Phenylpyridine Paradigm

The synthetic utility of the 1,4-benzothiazin-3-one scaffold as a building block is demonstrated in its use to create anellated phenylpyridine herbicides [1]. The 5,7-dichloro substitution pattern is not merely a protected form of an active molecule; it is a critical structural element that orients subsequent functionalization and directs the overall molecular topology. While the study does not isolate the biological activity of the dichloro intermediate, it establishes that pyridine-substituted 2H-1,4-benzothiazin-3(4H)-ones are a privileged chemotype for inhibiting protoporphyrinogen-IX-oxidase, a key target for broadleaf and grass weed control [1]. A procurement choice of, for example, the 6-chloro analog will lead to a regioisomeric final product with a predictably different, and likely inferior, herbicidal profile.

Agrochemistry Herbicide discovery Protoporphyrinogen oxidase inhibitors

Chemical Reactivity Advantage: Stability of the Dihydro-1,4-thiazine Ring for Downstream Transformations

A key differential for procurement is the intrinsic stability of the 3,4-dihydro-2H-1,4-benzothiazine core relative to oxidized analogs. The target compound exists in the reduced thioether form (sulfide). Oxidation is a major degradation pathway, leading to sulfoxide or sulfone analogs with entirely different structures and pharmacological profiles [1]. Purchasing the more stable, reduced sulfide form (5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one) instead of a pre-oxidized sulfone ensures that researchers have a single, well-defined starting material for controlled chemical transformations. The controlled oxidation of the sulfide to the sulfone, for instance, was a critical step in the synthesis of herbicidal sulfones, with the authors specifically discussing the effect of this conversion on biological activity [1].

Synthetic chemistry Building block stability Derivatization

Strategic Application Scenarios for 5,7-Dichloro-2H-1,4-benzothiazin-3(4H)-one in R&D


Late-Stage Diversification in Agrochemical Lead Optimization

The proven role of the 2H-1,4-benzothiazin-3(4H)-one core in generating potent protoporphyrinogen-IX-oxidase inhibitor herbicides makes this specific 5,7-dichloro building block a high-priority intermediate [1]. A molecule with this precise substitution pattern is required to complete the synthesis of anellated phenylpyridine candidates. Substituting with an analog bearing a different halogenation pattern or an unsubstituted core would lead to a regioisomer that has not demonstrated activity in this assay system, representing a high-risk procurement decision with a near-zero probability of replicating published SAR trends.

Systematic SAR Exploration of CYP51 or Other Heme-binding Proteins

The benzothiazinone scaffold has been successfully incorporated into antifungal azole drug candidates, demonstrating its utility in targeting heme-binding enzymes [1]. The enhanced lipophilicity of the 5,7-dichloro derivative (calculated XLogP3 of 2.7) [2] makes it the preferred starting material for probing hydrophobic binding pockets within these enzymes. Compared to a more hydrophilic analog, this compound's higher LogP is predicted to improve membrane penetration in fungal cell-based assays, making it the optimal choice for a medicinal chemistry program targeting CYP51 or similar intracellular fungal targets.

Core Scaffold for Calcium Antagonist or Ion Channel Modulator Libraries

The 1,4-benzothiazine nucleus is the core of the clinically studied calcium antagonist semotiadil, validating its potential for cardiovascular drug discovery [1]. The 5,7-dichloro derivative serves as a crucial, diversifiable intermediate for building a focused library of channel modulators. Its specific halogenation pattern provides a unique electronic and steric profile that cannot be mimicked by other commercially available analogs. Using this compound ensures the library is built upon a scaffold with a direct link to a known pharmacophore, increasing the probability of identifying hits with a desirable mechanism of action.

Synthesis of Spiroheterocyclic Compound Libraries

2-Chloro-1,4-benzothiazin-3-ones have been heavily utilized for the synthesis of spiro derivatives via reactions with 'push-pull' enamines [1]. The target compound, 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one, is a direct precursor to the corresponding 2-chloro derivative, which is the reactive species in these cycloadditions. Sourcing the specific 5,7-dichloro precursor is therefore essential for generating the 2-chloro-reactive intermediate with the correct aromatic substitution pattern, enabling the creation of a spiroheterocyclic library for screening against diverse biological targets, including antimicrobial and anticancer pathways.

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